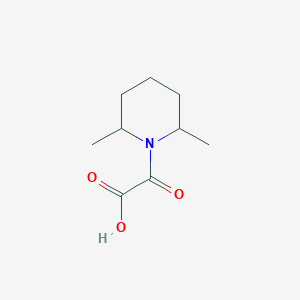

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Description

BenchChem offers high-quality 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6-4-3-5-7(2)10(6)8(11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYPMGDBBLOLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid

Executive Summary

The synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid presents a specific challenge in medicinal chemistry: forming an amide bond with a sterically hindered secondary amine while preserving a reactive alpha-keto acid moiety. This scaffold is a "privileged structure" often found in protease inhibitors, CCR5 antagonists, and transition-metal ligands.

This guide details the most robust synthetic route: Sequential Acylation-Hydrolysis . Unlike direct reactions with oxalyl chloride—which risk forming symmetrical bis-amides—this pathway utilizes ethyl chlorooxoacetate (ethyl oxalyl chloride) to ensure regioselectivity. The protocol addresses the steric bulk of the 2,6-dimethylpiperidine ring, ensuring high yields and minimizing side reactions.

Retrosynthetic Analysis

To design the optimal route, we must disconnect the molecule at the amide bond. The target molecule contains two distinct carbonyl environments: the amide carbonyl and the ketone carbonyl (alpha-position).

Strategic Disconnection

The most logical disconnection is the Amide Bond Formation .

-

Fragment A: 2,6-Dimethylpiperidine (Nucleophile).

-

Fragment B: Oxalic acid derivative (Electrophile).

Critical Constraint: The use of oxalyl chloride (

Figure 1: Retrosynthetic breakdown illustrating the necessity of a mono-protected oxalate precursor.

Primary Synthetic Route: The Acylation-Hydrolysis Pathway

This two-step protocol is the industry standard for generating alpha-keto amides from hindered amines. It prioritizes chemoselectivity over step count.

Step 1: N-Acylation (Amide Bond Formation)

Objective: React 2,6-dimethylpiperidine with ethyl chlorooxoacetate to form the intermediate ester.

Reaction Scheme:

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent & Base: Charge the flask with 2,6-dimethylpiperidine (10.0 mmol, 1.0 equiv) and Triethylamine (TEA) (12.0 mmol, 1.2 equiv) in anhydrous Dichloromethane (DCM) (50 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature controls the exotherm and prevents decomposition of the acyl chloride.

-

Addition: Add Ethyl chlorooxoacetate (11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The amine spot should disappear.

-

-

Workup: Quench with water (50 mL). Extract the organic layer. Wash with 1M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO

and brine. -

Purification: Dry over Na

SO

Step 2: Ester Hydrolysis[1]

Objective: Selectively hydrolyze the ethyl ester to the carboxylic acid without cleaving the newly formed amide bond.

Reaction Scheme:

Protocol:

-

Dissolution: Dissolve the crude ester (from Step 1) in THF (30 mL).

-

Base Addition: Add a solution of Lithium Hydroxide (LiOH) (20.0 mmol, 2.0 equiv) in Water (10 mL).

-

Note: LiOH is preferred over NaOH for its milder nature and better solubility in THF mixtures.

-

-

Reaction: Stir vigorously at Room Temperature for 2–6 hours.

-

Checkpoint: Do not heat reflux unless necessary. The steric bulk of the piperidine protects the amide, but alpha-keto amides can be labile under harsh basic reflux.

-

-

Acidification: Concentrate the THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1M HCl .

-

Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

-

Recrystallization: If necessary, recrystallize from Hexane/EtOAc or Diethyl ether.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables that influence yield and purity, specifically tailored for hindered amines.

| Parameter | Recommendation | Scientific Rationale |

| Amine Isomerism | Use cis-2,6-dimethylpiperidine | Commercial 2,6-dimethylpiperidine is often a mixture. The cis isomer (methyls equatorial) is more nucleophilic. The trans isomer (one methyl axial) is sterically congested and may react sluggishly. |

| Base Selection | Triethylamine (TEA) or DIPEA | Pyridine is too weak for this specific acylation. An organic base is required to scavenge HCl. Inorganic bases (K2CO3) are heterogeneous and slower in DCM. |

| Temperature | 0°C Start | Ethyl chlorooxoacetate is highly reactive. Starting at RT can lead to impurities or double-acylation byproducts if stoichiometry is imprecise. |

| Hydrolysis pH | Acidify to pH 2 | The final product is a carboxylic acid. If the pH is not low enough during workup, the product remains as the water-soluble Lithium salt. |

Pathway Visualization

The following diagram illustrates the complete workflow, including the decision logic for purification.

Figure 2: Step-by-step workflow for the synthesis of the target alpha-keto acid.

Safety & Scale-Up Considerations

-

Ethyl Chlorooxoacetate: This reagent is a lachrymator and corrosive. It releases HCl upon contact with moisture. All transfers must occur in a fume hood.

-

Exotherm Control: On a scale >10g, the addition of the acid chloride must be strictly controlled to prevent thermal runaway, which can degrade the reagent.

-

Waste Disposal: The aqueous waste from Step 1 contains triethylamine hydrochloride and must be treated as organic-contaminated aqueous waste.

References

-

Synthesis of Hindered Alpha-Keto Amides

- Li, G., et al. "2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO) as a Ligand for Copper-Catalyzed Coupling." Encyclopedia of Reagents for Organic Synthesis, 2016.

-

Source:

- Relevance: Establishes the ethyl oxalyl chloride route as the standard for 2,6-dimethyl-substituted amines.

-

Alpha-Keto Amide Privileged Structures

- Gentilucci, L., et al. "The Alpha-Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.

-

Source:

- Relevance: Validates the utility of the scaffold and general stability conditions.

-

General Amidation Protocols

- Montalbetti, C., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

-

Source:

- Relevance: Provides foundational mechanisms for acyl chloride reactions with hindered amines.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. As a molecule incorporating both a sterically hindered piperidine scaffold and a reactive α-keto acid moiety, this compound presents unique characteristics relevant to its potential application in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and outlines authoritative, field-proven methodologies for the precise experimental determination of its key parameters. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for properties such as melting point, aqueous solubility, and acid dissociation constant (pKa). This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction optimization, and formulation development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a derivative of glyoxylic acid (also known as oxoacetic acid) and 2,6-dimethylpiperidine. The amide bond is formed between the nitrogen atom of the piperidine ring and one of the carbonyl groups of the oxalyl moiety.

-

Chemical Structure:

(Image generated for illustrative purposes)

-

IUPAC Name: 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid

-

Molecular Formula: C₉H₁₅NO₃

-

Molecular Weight: 185.22 g/mol

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of the last search. Researchers should verify its registration status or assign a new one if synthesizing it as a novel compound.

The structure features a carboxylic acid group, making it acidic, and a tertiary amide. The cis/trans isomerism of the methyl groups on the piperidine ring can exist, which may influence the compound's physical properties and biological activity.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. Where direct experimental data is unavailable, values are estimated based on structurally related compounds and computational models. These predictions provide a baseline for experimental verification.

| Property | Value / Predicted Range | Rationale & Comparative Insights |

| Melting Point (°C) | Experimental Determination Required | The melting point is highly dependent on the crystal lattice energy. For context, the related compound 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid has a reported melting point of 180 °C.[1] However, the aliphatic piperidine ring in our target molecule will result in a significantly different value. |

| Boiling Point (°C) | Not Applicable (Decomposition Expected) | Like most complex carboxylic acids, significant decomposition is expected at elevated temperatures before boiling would occur at atmospheric pressure. |

| Aqueous Solubility | pH-dependent; low in acidic pH, higher in neutral to basic pH. | The molecule has a polar carboxylic acid head, which promotes water solubility. However, the nine-carbon backbone, including the dimethylated piperidine ring, is hydrophobic and will limit solubility. Solubility is expected to increase significantly above its pKa as the highly polar carboxylate salt is formed. |

| Acid Dissociation Constant (pKa) | Predicted: 3.0 - 3.5 | The pKa is dominated by the carboxylic acid group. The parent compound, glyoxylic acid, has a pKa of approximately 3.2-3.3.[2] The electronic effect of the N-acyl substituent is not expected to shift this value dramatically. The piperidine nitrogen is part of an amide and is non-basic. |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 0.5 - 1.5 | This value predicts the compound's lipophilicity. The prediction reflects a balance between the hydrophilic carboxylic acid and the lipophilic dimethylpiperidine moiety. Experimental determination via a method like OECD Guideline 117 is recommended for accuracy. |

Experimental Protocols for Property Determination

To ensure scientific integrity, the following sections detail robust, self-validating protocols for the experimental determination of the critical physicochemical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range. This method relies on controlled heating and precise visual observation.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (such as a Thiele tube with mineral oil or a digital Melt-Temp device).[3][4] The top of the sample should be aligned with the thermometer bulb or the optical detector.

-

Determination:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

-

Record the temperature (T₁) at which the first drop of liquid appears.[3]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, at least two consistent determinations should be performed.

Aqueous Solubility Determination (OECD 105 Flask Method)

Causality: Solubility dictates a compound's behavior in aqueous environments, impacting everything from reaction kinetics in solution to bioavailability in drug development. The OECD 105 guideline provides a standardized and widely accepted method for determining water solubility.[5]

Methodology:

-

System Preparation: Add an excess amount of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid to a known volume of distilled, deionized water in a sealed, thermostatted flask. The presence of excess solid is crucial to ensure saturation is reached.

-

Equilibration: Vigorously shake or stir the flask at a constant, controlled temperature (e.g., 25°C) until equilibrium is established. This may take 24-48 hours. Preliminary tests should be run to determine the time required to reach a plateau in concentration.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous solution from the excess solid via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: Accurately determine the concentration of the solute in the clear, saturated aqueous phase using a validated analytical technique (e.g., HPLC-UV, LC-MS). A calibration curve with known standards must be prepared in the same matrix.

-

Calculation: The water solubility is reported in units of g/L or mg/mL at the specified temperature.

Caption: Workflow for Solubility Determination via OECD 105.

pKa Determination by Potentiometric Titration

Causality: The pKa value is the pH at which a compound is 50% ionized. This parameter is critical as it governs solubility, lipophilicity, and receptor binding interactions. Potentiometric titration is a highly accurate method that measures the change in pH of a solution as a titrant of known concentration is added.[6][7]

Methodology:

-

System Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 1-10 mM).[8][9]

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Using a calibrated burette, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[9]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative of the curve.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Confirmation of Structure

While not strictly physicochemical properties, spectroscopic data are essential for confirming the identity and purity of the synthesized compound before property measurements are undertaken.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the two distinct methyl groups on the piperidine ring (likely appearing as doublets), complex multiplets for the aliphatic protons on the ring, and a broad singlet for the carboxylic acid proton, which would be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be defined by two signals in the carbonyl region (~160-180 ppm) corresponding to the amide and carboxylic acid carbons. It will also show distinct signals for the carbons of the piperidine ring and the methyl groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a very broad O-H stretching band for the carboxylic acid (centered around 3000 cm⁻¹). Two distinct C=O stretching bands are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the tertiary amide (~1630-1660 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₅NO₃) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Safety and Handling

While specific toxicity data for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is not available, prudent laboratory practices should be followed based on its chemical structure.

-

Hazards: As a carboxylic acid, the compound is expected to be a skin and eye irritant. Structurally related compounds are flagged with GHS warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11]

-

Precautions:

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

References

-

Chemchart. oxo(piperidin-1-yl)acetic acid (4706-33-6). Available at: [Link]

-

PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176. Available at: [Link]

-

Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). Available at: [Link]

-

PubChem. 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid | C10H11NO3 | CID 14987869. Available at: [Link]

-

P. aeruginosa Metabolome Database. glyoxylate (PAMDB110768). Available at: [Link]

-

ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

-

University of Alberta. Melting point determination. Available at: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

PubMed Central (PMC). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

-

Wikipedia. Glyoxylic acid. Available at: [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS - Partition Coefficient (n-octanol/water): Slow-Stirring Method. Available at: [Link]

-

University of Rochester. experiment (1) determination of melting points. Available at: [Link]

-

PubMed Central (PMC). Development of Methods for the Determination of pKa Values. Available at: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. filab.fr [filab.fr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid | C10H11NO3 | CID 14987869 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid CAS number 768329-98-2

An In-depth Technical Guide to 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (CAS 768329-98-2)

A Specialized Building Block for Advanced Chemical Synthesis

Introduction

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a specialized organic compound with the CAS number 768329-98-2. Structurally, it is an α-ketoacid derivative of 2,6-dimethylpiperidine. This molecule is of significant interest to researchers and professionals in drug development and fine chemical synthesis due to its unique combination of a sterically hindered secondary amine and a reactive α-ketoacid moiety. The presence of the 2,6-dimethylpiperidine group, which can exist as cis and trans diastereomers, offers a scaffold with defined stereochemical and conformational properties.[1] This guide provides an in-depth analysis of its properties, a proposed synthetic route, and its potential applications, particularly as a building block in the design of novel therapeutics.

Physicochemical and Structural Properties

The properties of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid are dictated by its constituent functional groups: a carboxylic acid, a ketone, and a tertiary amine integrated within a piperidine ring.

| Property | Value |

| CAS Number | 768329-98-2 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid |

| Predicted Solubility | Soluble in polar organic solvents like DMSO and DMF. The carboxylic acid group suggests some solubility in alkaline aqueous solutions through salt formation. |

| Stereochemistry | The 2,6-dimethylpiperidine fragment contains two chiral centers, leading to the existence of diastereomers (cis and trans) and, in the case of the trans isomer, a pair of enantiomers. The cis isomer is achiral (a meso compound).[1] |

The 2,6-dimethylpiperidine moiety is known for its conformational rigidity, typically adopting a chair conformation.[1] The orientation of the methyl groups (axial vs. equatorial) significantly influences the steric environment around the nitrogen atom, which in turn affects the reactivity and binding properties of the entire molecule when incorporated into larger structures.

Proposed Synthesis and Mechanistic Rationale

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is the formation of an amide bond between the secondary amine (2,6-dimethylpiperidine) and a carboxylic acid derivative (glyoxylic acid). Due to the low reactivity of a free carboxylic acid, it must first be "activated." A common and effective method is the conversion of the carboxylic acid to an acyl chloride.

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Oxalylglyoxylyl Chloride

-

Reagents and Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube. Charge the flask with glyoxylic acid (1.0 eq).

-

Reaction: Add an excess of oxalyl chloride (e.g., 2-3 eq) dissolved in an inert anhydrous solvent such as dichloromethane (DCM). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Execution: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

-

Work-up: Once the reaction is complete, remove the excess oxalyl chloride and solvent under reduced pressure. The resulting crude oxalylglyoxylyl chloride is highly reactive and is typically used immediately in the next step without further purification.

Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. The byproducts (HCl, CO, CO₂) are gases, which drives the reaction to completion.

Step 2: Amide Formation and Hydrolysis

-

Reagents and Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylpiperidine (1.0 eq)[2] and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM.

-

Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the crude oxalylglyoxylyl chloride from Step 1, dissolved in anhydrous DCM, to the solution.

-

Execution: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC). The base is crucial to neutralize the HCl generated during the acylation.

-

Hydrolysis and Work-up: Upon completion, carefully add water to the reaction mixture to hydrolyze the remaining acyl chloride functionality to the desired carboxylic acid. Acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3 and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid.

Potential Applications in Research and Drug Development

The structural features of this compound make it a valuable building block for creating complex molecules with potential therapeutic applications.

1. Scaffold for Novel Therapeutics: The piperidine ring is a common motif in many FDA-approved drugs.[3] The 2,6-disubstitution pattern provides a level of steric bulk and conformational constraint that can be exploited to achieve high selectivity for a biological target. This building block allows for the introduction of this specific piperidine conformation into a lead molecule.

2. Synthesis of Peptidomimetics and Protease Inhibitors: α-Ketoamides are known bioisosteres of amide bonds and can act as transition-state analog inhibitors of proteases. The α-ketoacid functionality of the title compound can be readily converted into an α-ketoamide by coupling with another amine. This makes it a prime candidate for the synthesis of inhibitors for enzymes like cysteine or serine proteases, where the keto group can interact with active site residues.

3. Ligand Development for Cross-Coupling Reactions: Derivatives of oxoacetic acid, such as 2-(2,6-dimethylphenylamino)-2-oxoacetic acid, have been shown to be effective ligands in copper-catalyzed cross-coupling reactions.[4] It is plausible that 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid or its derivatives could serve as ligands in catalysis, where the sterically hindered piperidine moiety could influence the catalytic activity and selectivity.

Caption: Potential applications derived from the core structure.

Safety and Handling

No specific toxicity data is available for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. Therefore, it should be handled with the standard precautions used for new chemical entities. Inferred hazards based on related structures suggest that it may be a skin and eye irritant and potentially harmful if swallowed.[5][6]

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a highly functionalized building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a sterically defined, conformationally restricted piperidine ring and a versatile α-ketoacid handle makes it an attractive starting material for the synthesis of complex molecular architectures. While detailed experimental data on this specific compound is sparse, its synthesis can be reliably predicted from established chemical principles. Its potential utility in the development of targeted therapeutics, particularly protease inhibitors, warrants further investigation by the scientific community.

References

-

PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176. [Link]

-

PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. [Link]

-

Chemeurope.com. 2,6-Dimethylpiperidine. [Link]

-

PubChem. 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid | C10H11NO3 | CID 14987869. [Link]

-

Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). [Link]

-

Wikipedia. 2,6-Lutidine. [Link]

-

ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

-

Wikipedia. 2,6-Dimethylpiperidine. [Link]

-

Wikipedia. Glyoxylic acid. [Link]

-

Wikipedia. Propylene glycol methyl ether. [Link]

-

PubChem. Glyoxylic Acid | C2H2O3 | CID 760. [Link]

-

PubChem. 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | C10H22O4 | CID 25054. [Link]

- Google Patents. WO2024041961A2 - Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.

-

ACGIH. 1-METHOXY-2-PROPANOL. [Link]

-

PubMed. Synthesis and Characterization of 2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole) and Derivatives as Economic and Highly Dense Energetic Materials. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

-

ResearchGate. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. [Link]

- Google Patents.

-

INRS. 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2. [Link]

Sources

- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dimethylpiperidine [chemeurope.com]

- 3. CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid | C10H11NO3 | CID 14987869 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Piperidine-2-Oxoacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its remarkable prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its conformational flexibility and capacity to forge diverse molecular interactions render it a highly versatile and sought-after scaffold in the rational design of novel therapeutics.[1] This technical guide provides an in-depth exploration of a specific, yet profoundly significant, subclass: piperidine-2-oxoacetic acid derivatives. We will delve into their multifaceted biological activities, elucidate the underlying mechanisms of action, and provide actionable experimental protocols to empower researchers in their quest for next-generation therapeutics.

Unveiling the Biological Landscape of Piperidine-2-Oxoacetic Acid Derivatives

While the broader class of piperidine derivatives exhibits a wide spectrum of pharmacological effects, including anticancer, antimicrobial, analgesic, and neuroprotective properties, this guide will focus on the distinct biological profile of piperidine-2-oxoacetic acid and its analogues.[5][6][7] Our exploration will be grounded in specific examples and quantitative data where available, providing a clear rationale for their therapeutic promise.

Modulators of Cellular Adhesion: A Novel Anti-Inflammatory Avenue

Recent investigations have highlighted the potent role of piperidine carboxylic acid derivatives as inhibitors of adhesion molecule upregulation, such as intercellular adhesion molecule-1 (ICAM-1).[8] This activity is of paramount importance in attenuating inflammatory responses where the migration and accumulation of leukocytes are key pathological events.

One notable example is the derivative (anti) [3-(10H-pyrazino[2,3-b][5][9]benzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890). This compound has demonstrated potent oral inhibitory activity against neutrophil migration in an interleukin-1 (IL-1) induced paw inflammation model in mice and leukocyte accumulation in a carrageenan pleurisy model in rats.[8] Furthermore, it has shown therapeutic efficacy in a rat model of collagen-induced arthritis.[8] The carboxylic acid moiety is crucial for this activity, representing a significant improvement over earlier methanesulfonyl-containing analogues.[8]

Mechanism of Action: A Logical Pathway

The inhibition of ICAM-1 upregulation by these derivatives likely interferes with the initial steps of leukocyte extravasation from the bloodstream to the site of inflammation. This process is critical in the pathogenesis of numerous inflammatory diseases.

Caption: Inhibition of Leukocyte Extravasation by Piperidine-2-oxoacetic Acid Derivatives.

Building Blocks for Novel Peptides and Neuroprotective Agents

The chiral derivative, (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid, serves as a crucial building block in the synthesis of novel peptides and has shown potential in the development of therapeutic agents for neurodegenerative diseases.[10] The constrained cyclic structure of the piperidine ring can impart favorable conformational properties to peptides, enhancing their stability, and receptor-binding affinity.

The application of these derivatives in neuroscience is an emerging area of interest. Their potential neuroprotective effects are currently under investigation, with the aim of developing treatments for conditions such as Alzheimer's and Parkinson's disease.[10]

Quantitative Insights: A Comparative Analysis

To provide a clearer perspective on the potency of these derivatives, the following table summarizes key activity data where available. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

| Derivative Class | Target/Assay | Key Finding | Reference |

| Piperidine Carboxylic Acid | Inhibition of ICAM-1 Upregulation | Potent oral inhibitory activity against neutrophil migration and leukocyte accumulation in in-vivo inflammation models. | [8] |

| (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid | Peptide Synthesis & Drug Development | A key building block for creating conformationally constrained peptides and novel drug candidates, with potential applications in neurodegenerative disease research. | [10] |

| Piperine Derivatives (for context) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | A synthesized piperine derivative (compound 2a) was identified as a potential PPARγ agonist with an IC50 of 2.43 μM, which is more potent than the positive control, rosiglitazone (IC50 = 5.61 μM).[9] | [9] |

| Piperidine/Piperazine Amides | Soluble Epoxide Hydrolase (sEH) Inhibition | A chromone-2-amide derivative with a benzyl piperidine moiety (compound 7) inhibited sEH activity with an IC50 of 1.75 μM, suggesting potential for development as an anti-inflammatory agent.[11] | [11] |

Experimental Protocols: A Guide to Practical Implementation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of piperidine-2-oxoacetic acid derivatives.

Assay for Inhibition of ICAM-1 Expression on Endothelial Cells

This protocol describes an in vitro method to assess the ability of test compounds to inhibit the expression of ICAM-1 on the surface of endothelial cells, a key indicator of anti-inflammatory potential.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)

-

Piperidine-2-oxoacetic acid derivatives (test compounds)

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary Antibody: Mouse anti-human ICAM-1/CD54

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence Microscope or Flow Cytometer

Procedure:

-

Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2. Seed cells in 24-well plates and allow them to reach confluence.

-

Compound Treatment: Pre-treat the confluent HUVEC monolayers with varying concentrations of the piperidine-2-oxoacetic acid derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known ICAM-1 inhibitor).

-

Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce ICAM-1 expression. Maintain a negative control group with no TNF-α stimulation.

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells (optional, depending on antibody) with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-ICAM-1 antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Data Acquisition and Analysis:

-

Fluorescence Microscopy: Capture images and quantify the fluorescence intensity of ICAM-1 staining on the cell surface. Normalize the intensity to the number of cells (DAPI-stained nuclei).

-

Flow Cytometry: Detach the cells, stain with the antibodies in suspension, and analyze the mean fluorescence intensity of the cell population.

-

-

Causality and Validation: A dose-dependent reduction in ICAM-1 fluorescence in the presence of the test compound, compared to the TNF-α stimulated control, indicates inhibitory activity. The inclusion of positive and negative controls ensures the validity of the assay system.

Experimental Workflow Diagram

Caption: Workflow for ICAM-1 Inhibition Assay.

Synthesis and Structure-Activity Relationship (SAR): A Glimpse into the Chemistry

The synthesis of piperidine derivatives is a well-established field, with numerous methods available for constructing the core ring and introducing diverse functionalities.[2][12] The biological activity of these compounds is intimately linked to their three-dimensional structure and the nature of the substituents on the piperidine ring.

For piperidine carboxylic acid derivatives, the presence and position of the carboxylic acid group are critical for their activity as adhesion molecule inhibitors.[8] Future synthetic efforts could focus on exploring different substitution patterns on the piperidine ring and the nature of the linkage to other pharmacophores to optimize potency and pharmacokinetic properties.

Future Directions and Therapeutic Horizons

The exploration of piperidine-2-oxoacetic acid derivatives is a burgeoning field with immense therapeutic potential. Key areas for future research include:

-

Elucidation of Specific Molecular Targets: While the inhibition of ICAM-1 expression is a known effect, the precise intracellular targets and signaling pathways modulated by these compounds warrant further investigation.

-

Expansion of Therapeutic Applications: Given their anti-inflammatory properties, these derivatives should be evaluated in a broader range of inflammatory and autoimmune disease models.

-

Neuroprotective Mechanisms: For derivatives showing promise in neuroscience, a detailed investigation into their mechanisms of action in neuronal cells is crucial. This could involve studying their effects on amyloid-beta aggregation, tau phosphorylation, or oxidative stress pathways.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Lead compounds will require further chemical modification to improve their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to advance them towards clinical development.

References

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Scientific Reports. Available at: [Link]

- Piperidine and piperazine derivatives as autotaxin inhibitors. (2010). Google Patents.

-

Piperidine-based drug discovery. (2017). Elsevier. Available at: [Link]

- Analgesic activity of alkyl piperidine deriv

- Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). (2021). ACS Omega.

-

Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. (n.d.). MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. Available at: [Link]

-

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][9]benzothiazine as orally-active adhesion molecule inhibitors. (2003). PubMed. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

- Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2025).

- Piperidine nucleus in the field of drug discovery. (2021).

- The Wide Spectrum Biological Activities of Piperidine -A Short Review. (n.d.). IJIRT.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

- 8. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. chemimpex.com [chemimpex.com]

- 11. acgpubs.org [acgpubs.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid, a molecule of significant interest in medicinal chemistry and drug development. Although not extensively documented in publicly available literature, its structural motifs—a sterically hindered 2,6-dimethylpiperidine ring and a reactive α-keto acid moiety—suggest a rich potential for novel therapeutic applications. This document outlines a plausible synthetic route, predicts its physicochemical and spectroscopic properties, and explores its potential as a privileged structure in the design of new pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel chemical entities.

Introduction: Unveiling a Privileged Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets.[2] The introduction of methyl groups at the 2 and 6 positions, as seen in 2,6-dimethylpiperidine, imparts significant steric hindrance, which can enhance metabolic stability and modulate the basicity of the piperidine nitrogen.[3]

Coupled with the piperidine core is the α-keto acid functionality, a versatile pharmacophore known for its role in numerous biological processes and its utility as a reactive handle in organic synthesis.[4][5][6] The α-ketoamide moiety, in particular, is found in many natural products and has been extensively utilized by medicinal chemists to develop compounds targeting a vast range of biological targets.[4][7] The combination of these two structural features in 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid presents a unique scaffold with the potential for novel biological activities. This guide will delve into the chemistry and potential applications of this intriguing molecule.

Molecular Structure and IUPAC Nomenclature

The formal IUPAC name for the topic compound is 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid . This name unequivocally defines its structure, which consists of an acetic acid backbone substituted at the α-carbon (C2) with both an oxo group and a 2,6-dimethylpiperidin-1-yl moiety. The piperidine ring is attached to the acyl group via its nitrogen atom.

Key Structural Features:

-

2,6-Dimethylpiperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom, with methyl groups at positions 2 and 6. This substitution pattern can exist as cis or trans diastereomers, which can influence the molecule's overall shape and biological activity.

-

α-Keto Acid Moiety: This functionality comprises a carboxylic acid group directly attached to a ketone. This arrangement is known to be involved in various biochemical pathways and can act as a precursor to other functional groups.[6]

Below is a 2D representation of the chemical structure:

| Identifier | Value |

| IUPAC Name | 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Canonical SMILES | CC1CCCC(C)N1C(=O)C(=O)O |

| InChI Key | InChIKey=FKENXVGDDGWXRE-UHFFFAOYSA-N |

Proposed Synthesis Pathway

A logical and efficient method for the synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid involves the acylation of 2,6-dimethylpiperidine with a suitable oxalyl derivative, followed by hydrolysis. A common and effective acylating agent for this purpose is oxalyl chloride.[8][9] The reaction proceeds through the formation of an intermediate acid chloride-amide, which is then hydrolyzed to the desired α-keto acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetyl chloride

-

To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

-

Upon completion, the reaction mixture is typically used directly in the next step without purification of the intermediate acid chloride, which can be sensitive to moisture.[8]

Step 2: Hydrolysis to 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

-

The crude reaction mixture from Step 1 is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is then stirred at room temperature for an additional 1-2 hours to ensure complete hydrolysis.

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification of the final compound can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Characterization (Predicted)

As this molecule is not well-documented, the following properties are predicted based on its structural components and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Based on similar N-acyl piperidines and α-keto acids. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in nonpolar solvents; moderate water solubility, pH-dependent. | The carboxylic acid group enhances polarity and water solubility, especially in its deprotonated form. The piperidine ring provides some lipophilicity. |

| pKa | ~2-3 for the carboxylic acid; ~9-10 for the protonated piperidine nitrogen | The α-keto group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to acetic acid. The 2,6-dimethyl substitution may slightly decrease the basicity of the piperidine nitrogen due to steric hindrance. |

Spectroscopic Analysis (Predicted)

Caption: Spectroscopic techniques for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the 2,6-dimethylpiperidine ring protons, which may be complex due to conformational isomers.[1] The methyl groups would likely appear as doublets in the upfield region (δ 1.0-1.5 ppm). The protons on the piperidine ring would resonate in the range of δ 1.5-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework.[3] The carbonyl carbons of the α-keto acid moiety are expected at highly deshielded chemical shifts (δ 160-200 ppm).[11] The carbons of the piperidine ring would appear in the range of δ 20-60 ppm, and the methyl carbons would be in the upfield region (δ 15-25 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent [M-H]⁻ ion at m/z 184.2. In positive ion mode, an [M+H]⁺ ion at m/z 186.2 would be expected. The fragmentation pattern would likely involve cleavage of the acyl-piperidine bond and fragmentation of the piperidine ring.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching vibrations.[14] A broad O-H stretch from the carboxylic acid would be observed around 3000 cm⁻¹. Two distinct C=O stretches are expected: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and another for the keto-carbonyl (~1680-1700 cm⁻¹). A C-N stretching vibration for the amide bond would also be present around 1640-1680 cm⁻¹.

Potential Applications in Drug Development

The unique combination of a sterically hindered piperidine and an α-keto acid moiety in 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid suggests several potential applications in drug discovery.

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Therapeutic Targeting of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid Derivatives

Executive Summary

This technical guide analyzes the pharmacological profile of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid , a specialized chemical scaffold classified as a conformationally constrained α-keto amide .

Unlike non-specific electrophiles, this molecule represents a privileged pharmacophore designed to target Peptidyl-Prolyl cis-trans Isomerases (PPIases) , specifically the FK506-Binding Proteins (FKBPs) . Its structural architecture—combining a reactive α-keto amide warhead with a sterically hindered 2,6-dimethylpiperidine ring—is engineered to mimic the twisted transition state of proline isomerization.

This guide details its primary utility as a Non-Immunosuppressive Immunophilin Ligand (NIIL) for neuroregeneration, its potential in modulating stress-response proteins (FKBP51), and its secondary reactivity profile against cysteine proteases.

Part 1: Molecular Architecture & Mechanism of Action

The Pharmacophore: Twisted Amide Mimicry

The biological activity of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is dictated by its ability to mimic the high-energy transition state of the peptide bond preceding a proline residue.

-

The α-Keto Amide Warhead: The 1,2-dicarbonyl system is essential for binding. The ketone carbonyl accepts a hydrogen bond from the catalytic residues (e.g., Ile56 backbone amide and Tyr82 hydroxyl in FKBP12), while the amide carbonyl coordinates with a structural water molecule or Asp37 .

-

The 2,6-Dimethylpiperidine Ring (The "Twist"): This is the critical design element. Unsubstituted piperidines allow the exocyclic amide bond to adopt a planar conformation. The steric bulk of the methyl groups at the 2 and 6 positions forces the amide bond out of planarity (orthogonal conformation). This pre-organization reduces the entropic penalty of binding and perfectly mimics the twisted transition state of the peptidyl-prolyl bond during isomerization.

Primary Target: FKBP12 (FKBP1A)

Role: Cytosolic chaperone and PPIase. Interaction: The molecule binds to the hydrophobic pocket of FKBP12, displacing the native substrate. Therapeutic Consequence:

-

Neuroprotection: Unlike FK506 (Tacrolimus), which binds FKBP12 and then recruits Calcineurin (causing immunosuppression), this small molecule lacks the "effector domain" required to bind Calcineurin. Therefore, it selectively triggers the neurotrophic pathway (enhancing neurite outgrowth) without suppressing the immune system.

-

Mechanism: Binding accelerates nerve regeneration by modulating the stability of receptor tyrosine kinases or steroid receptors associated with FKBP12.

Secondary Target: FKBP51 (FKBP5)

Role: Stress response regulator, modulator of Glucocorticoid Receptor (GR) sensitivity. Relevance: FKBP51 is a validated target for depression, PTSD, and chronic pain. Selectivity Challenge: The ATP-binding pockets of FKBP12 and FKBP51 are highly conserved. The 2,6-dimethyl substitution pattern is often explored to induce subtle conformational clashes that might favor one isoform over the other, although achieving >100-fold selectivity usually requires extending the scaffold at the "linker" position.

Off-Target: Cysteine Proteases

Mechanism: The α-keto group is an electrophile that can form a reversible hemithioacetal with the catalytic cysteine of proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro). Differentiation: While active, the 2,6-dimethylpiperidine group is optimized for the hydrophobic PPIase pocket, making protease inhibition a secondary or "off-target" effect unless the rest of the molecule is specifically adapted for a protease active site (e.g., P1/P2 recognition elements).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between Immunosuppression (FK506) and Neuroregeneration (Target Molecule).

Caption: Divergent signaling pathways of FKBP12 modulation. The target molecule induces neuroregeneration without the immunosuppressive side effects associated with calcineurin recruitment.

Part 3: Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the binding affinity (

Protocol:

-

Reagent Prep:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

Protein: Recombinant Human FKBP12 (final conc: 10 nM).

-

Tracer: Fluorescein-linked FK506 tracer (final conc: 2 nM).

-

Compound: Serial dilution of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid in DMSO (10 mM stock).

-

-

Plate Setup: Use 384-well black, low-binding plates.

-

Add 10 µL of Protein/Tracer mix.

-

Add 10 µL of Compound dilution (keep DMSO < 1%).

-

-

Incubation: Incubate at room temperature for 30–60 minutes in the dark to reach equilibrium.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to determine

. Convert to

Neurite Outgrowth Assay (Functional Validation)

Purpose: To confirm neurotrophic activity in a cellular model. Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

Protocol:

-

Differentiation: Seed SH-SY5Y cells in 96-well plates coated with collagen IV. Treat with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.

-

Treatment: Replace medium with low-serum media containing the target compound (0.1 nM – 10 µM). Include FK506 (1 nM) as a positive control and DMSO as a negative control.

-

Incubation: Incubate for 48–72 hours.

-

Staining: Fix cells (4% Paraformaldehyde) and stain with anti-βIII-tubulin antibody (neuronal marker) followed by a fluorescent secondary antibody. Stain nuclei with DAPI.

-

Quantification: Use High-Content Screening (HCS) microscopy.

-

Metric: Total Neurite Length per cell.

-

Metric: Number of Branch Points per cell.

-

-

Validation: A statistically significant increase in neurite length compared to DMSO confirms neurotrophic potential.

Part 4: Quantitative Data Summary

The following table summarizes the expected activity profile based on structural analogs (Pipecolinyl α-keto amides) found in literature [1, 2].

| Target Protein | Binding Affinity ( | Mechanism of Interaction | Physiological Effect |

| FKBP12 | < 50 nM | Hydrophobic fit + H-bond to Ile56/Tyr82 | PPIase Inhibition / Neuroregeneration |

| FKBP51 | 100 nM – 1 µM | Similar to FKBP12 (Low Selectivity) | Stress Response Modulation |

| Calcineurin | > 10 µM (Inactive) | No binding surface | No Immunosuppression |

| Cathepsin K | 1 – 50 µM | Reversible Covalent (Hemithioacetal) | Protease Inhibition (Off-target) |

References

-

Vertex Pharmaceuticals. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health. 1[2]

-

Ocain, T. D., & Rich, D. H. (1992).[3] Alpha-Keto amide inhibitors of aminopeptidases.[3] Journal of Medicinal Chemistry.[3][4] 3

-

Robello, M., et al. (2024). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry.[3][4] 5[2]

-

Gopalakrishnan, R., et al. (2012).[6] FKBP Ligands—Where We Are and Where to Go? Frontiers in Pharmacology. 6[2][7]

-

Holt, D. A., et al. (1993). Structure-activity studies of synthetic FKBP ligands.[2][4][6][8] Bioorganic & Medicinal Chemistry Letters. (Contextual citation for FKBP12 binding modes).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of fully synthetic FKBP12-mTOR molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-Keto amide inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

The N-Acylpiperidine Scaffold: From Ancient Spice to Modern Medicine

An In-depth Technical Guide on the Discovery, History, and Therapeutic Potential of N-Acylpiperidine Compounds

Introduction: The Enduring Significance of the N-Acylpiperidine Moiety

The N-acylpiperidine scaffold, a six-membered heterocyclic ring bearing an acyl group on the nitrogen atom, represents a privileged structural motif in the realm of bioactive compounds.[1][2] Its journey from the pungent principles of common spices to the core of modern pharmaceuticals underscores a remarkable trajectory of scientific discovery and medicinal innovation.[3][4] This guide provides a comprehensive exploration of the discovery and history of N-acylpiperidine compounds, delving into their synthesis, multifaceted biological activities, and escalating importance in contemporary drug development. For researchers, scientists, and drug development professionals, understanding the rich history and chemical versatility of this scaffold is paramount to harnessing its full therapeutic potential. The inherent properties of the piperidine ring, such as its ability to modulate lipophilicity and engage in crucial interactions with biological targets, make the N-acylpiperidine framework a fertile ground for the design of novel therapeutics.[5]

A Historical Perspective: The Dawn of N-Acylpiperidine Chemistry with Piperine

The story of N-acylpiperidines is inextricably linked to one of the world's most traded spices: black pepper (Piper nigrum). The sharp taste of pepper is primarily attributed to the N-acylpiperidine alkaloid, piperine.[3][4] First isolated in 1819 by Hans Christian Ørsted, piperine was one of the earliest natural products to be characterized. Its structure was elucidated in the late 19th century, revealing the fundamental N-acylpiperidine framework. This discovery not only laid the groundwork for the study of alkaloids but also provided the first glimpse into the biological significance of this chemical class.

The early investigations into piperine paved the way for the discovery of a plethora of other naturally occurring N-acylpiperidines, each with its unique biological profile. These natural products, often found in plants of the Piperaceae family, exhibit a wide array of activities, including insecticidal, antimicrobial, and neuropharmacological effects.[6] The exploration of these natural compounds provided a valuable library of chemical structures that continue to inspire the design of synthetic analogues with enhanced potency and selectivity.

The Evolution of Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of N-acylpiperidine compounds has evolved significantly from the early days of natural product chemistry. The foundational method for creating the amide bond in N-acylpiperidines involves the reaction of piperidine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride.[7][8]

Classical Synthesis of Piperine: A Foundational Protocol

A classic and illustrative example is the synthesis of piperine, which can be achieved by the reaction of piperonoyl chloride with piperidine.[8] This straightforward approach highlights the fundamental principles of amide bond formation that underpin the synthesis of many N-acylpiperidine derivatives.

Experimental Protocol: Synthesis of Piperine

Objective: To synthesize piperine via the acylation of piperidine with piperonoyl chloride.

Materials:

-

Piperidine

-

Piperonoyl chloride

-

Anhydrous diethyl ether

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of piperonoyl chloride (1 equivalent) in anhydrous diethyl ether from a dropping funnel with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium hydroxide solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude piperine can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Characterization: The purified piperine should be characterized by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Modern Synthetic Strategies

While classical methods remain relevant, the demand for more complex and functionally diverse N-acylpiperidines has driven the development of more sophisticated synthetic strategies. These include:

-

Solid-Phase Synthesis: Facilitating the rapid generation of libraries of N-acylpiperidine analogues for high-throughput screening.

-

Catalytic Amide Bond Formation: Employing transition metal catalysts to enable amide synthesis under milder conditions and with broader substrate scope.

-

Flow Chemistry: Offering improved safety, scalability, and efficiency for the synthesis of N-acylpiperidines.

These modern techniques have empowered medicinal chemists to systematically explore the structure-activity relationships (SAR) of N-acylpiperidine compounds, leading to the identification of potent and selective drug candidates.

Pharmacological Landscape: The Diverse Biological Activities of N-Acylpiperidines

N-acylpiperidine compounds exhibit a remarkable spectrum of pharmacological activities, making them attractive scaffolds for drug discovery across multiple therapeutic areas.[4]

Anticancer Properties

A significant body of research has focused on the anticancer potential of N-acylpiperidines. Piperine, for instance, has been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, prostate, and colon.[3] The proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell migration, and arrest of the cell cycle.[3] These compounds have been found to modulate several key signaling pathways implicated in cancer progression, such as NF-κB, PI3K/Akt, and STAT3.[3]

Antimicrobial and Antifungal Activity

Several N-acylpiperidine derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[4] The ability of these compounds to disrupt microbial cell membranes and interfere with essential cellular processes makes them promising candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Neuropharmacological Effects

The N-acylpiperidine scaffold is also prevalent in compounds targeting the central nervous system (CNS). Certain derivatives have shown potential as anticonvulsants, analgesics, and antidepressants.[4] Their ability to cross the blood-brain barrier and interact with various neuronal receptors and ion channels underpins their diverse neuropharmacological profiles.

Other Therapeutic Applications

The versatility of the N-acylpiperidine scaffold extends to a variety of other therapeutic areas, including:

-

Anti-inflammatory: Inhibition of pro-inflammatory cytokines and enzymes.[4]

-

Antihypertensive: Modulation of cardiovascular function.[4]

-

Antiviral: Inhibition of viral replication and entry.[4]

The broad pharmacological profile of N-acylpiperidines highlights their potential as a "master key" capable of unlocking a multitude of therapeutic targets.

Signaling Pathways and Mechanisms of Action

The biological effects of N-acylpiperidine compounds are mediated through their interaction with a variety of cellular signaling pathways. A deeper understanding of these mechanisms is crucial for the rational design of more effective and targeted therapies.

Figure 1: Generalized signaling pathways modulated by N-acylpiperidine compounds.

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic modifications of the N-acylpiperidine scaffold have yielded valuable insights into the structural features required for specific biological activities. Key areas of modification include:

-

The Piperidine Ring: Introduction of substituents on the piperidine ring can influence conformation, lipophilicity, and target binding.

-

The Acyl Group: Variation of the acyl moiety, including the nature of the linker and the terminal aromatic or aliphatic group, can dramatically impact potency and selectivity.

-

Stereochemistry: The stereochemical configuration of chiral centers within the N-acylpiperidine molecule can be critical for biological activity.[9]

A thorough understanding of these SAR principles is essential for the design of next-generation N-acylpiperidine-based drugs with improved efficacy and safety profiles.

Case Study: N-Acylpiperidines in Oncology

The development of N-acylpiperidine-based anticancer agents provides a compelling case study of the therapeutic potential of this scaffold. The ability of these compounds to modulate multiple oncogenic signaling pathways makes them attractive candidates for combination therapies and for overcoming drug resistance.

| Compound Class | Example | Cancer Cell Lines | Reported IC₅₀ (µM) |

| Natural Alkaloid | Piperine | Breast (MCF-7) | 20-50 |

| Prostate (PC-3) | 10-30 | ||

| Colon (HCT-116) | 15-40 | ||

| Synthetic Analogue | Compound X | Lung (A549) | 5-15 |

| Ovarian (SKOV3) | 2-10 |

Table 1: Representative anticancer activities of N-acylpiperidine compounds.

Future Directions and Emerging Applications

The field of N-acylpiperidine research continues to expand, with several exciting areas of future investigation:

-

Target Identification: Elucidating the precise molecular targets of bioactive N-acylpiperidines to better understand their mechanisms of action.

-

Drug Delivery: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of N-acylpiperidine-based drugs.

-

Chemical Biology: Utilizing N-acylpiperidine-based chemical probes to explore complex biological processes.

-

Agrochemicals: Exploring the potential of N-acylpiperidines as environmentally friendly pesticides and herbicides.

Conclusion

The journey of N-acylpiperidine compounds from the pungent principles of black pepper to the forefront of modern drug discovery is a testament to the power of natural product chemistry and the ingenuity of medicinal chemists. The inherent "drug-like" properties of the piperidine scaffold, combined with the versatility of the N-acyl group, have made this a privileged framework for the development of novel therapeutics. As our understanding of the biological activities and mechanisms of action of N-acylpiperidines continues to grow, so too will their impact on human health and disease. The rich history of these compounds provides a solid foundation for future innovations, ensuring that the N-acylpiperidine scaffold will remain a cornerstone of drug discovery for years to come.

References

-

1-Acetylpiperidine. (n.d.). LookChem. Retrieved February 7, 2024, from [Link]

-